CID 68608291

Description

Based on contextual clues, it may belong to a class of bioactive compounds analyzed via chromatographic and spectrometric techniques. highlights its characterization using gas chromatography-mass spectrometry (GC-MS), vacuum distillation fractionation, and mass spectral profiling . The compound’s volatility and chromatographic behavior suggest it could be a terpenoid or essential oil derivative, but its exact biological role or industrial application remains unspecified due to insufficient direct evidence.

Properties

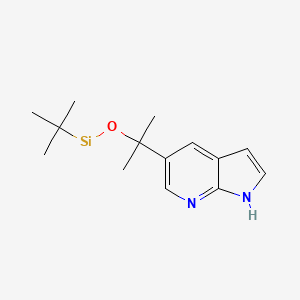

Molecular Formula |

C14H20N2OSi |

|---|---|

Molecular Weight |

260.41 g/mol |

InChI |

InChI=1S/C14H20N2OSi/c1-13(2,3)18-17-14(4,5)11-8-10-6-7-15-12(10)16-9-11/h6-9H,1-5H3,(H,15,16) |

InChI Key |

WZBFGTISEOINDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si]OC(C)(C)C1=CN=C2C(=C1)C=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 68608291” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:

Step 1: Initial formation of the core structure using a base-catalyzed reaction.

Step 2: Functionalization of the core structure through electrophilic substitution reactions.

Step 3: Purification and isolation of the final product using chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:

Raw Material Preparation: Ensuring the purity of starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

Product Isolation: Using advanced separation techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 68608291” undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield different products.

Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Employs reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizes halogenating agents or alkylating agents under controlled temperature and solvent conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Compound “CID 68608291” has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which compound “CID 68608291” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 68608291, we compare it with structurally or functionally related compounds described in the evidence, focusing on physicochemical properties, analytical signatures, and biological relevance.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Diversity :

- This compound’s inferred volatility contrasts with oscillatoxin derivatives (e.g., CID 101283546), which are macrocyclic lactones with high molecular weights . Boronic acid derivatives (e.g., CID 53216313) and amide-containing compounds (e.g., CID 57892468) exhibit distinct functional groups, influencing their reactivity and applications .

Analytical Techniques :

- This compound was characterized using GC-MS and fractionation (), whereas oscillatoxins and amides required LC-MS/MS or LC-ESI-MS for structural elucidation . This highlights the importance of method selection based on compound polarity and stability.

Biological Relevance: Unlike oscillatoxin D (a cytotoxic marine toxin) or CYP1A2 inhibitors (CID 57892468), this compound’s bioactivity remains unverified.

Synthetic Accessibility :

- Boronic acid derivatives (CID 53216313) and CAS 899809-61-1 (CID 57892468) were synthesized via cross-coupling and amidation reactions, respectively . This compound’s synthetic pathway is undocumented, but vacuum distillation () implies natural sourcing or thermal stability.

Q & A

How to formulate a focused research question for studying CID 68608291's mechanism of action?

A well-structured research question should adhere to frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria . For example:

- PICO : "In in vitro models (P), how does this compound (I) compare to standard inhibitors (C) in modulating [specific pathway] (O)?"

- FINER : Ensure the question addresses gaps in existing literature (e.g., unresolved signaling pathways) and is testable via measurable variables (e.g., enzyme kinetics, gene expression). Avoid broad phrasing like "How does this compound work?" and instead specify: "What is the dose-dependent effect of this compound on [target protein] phosphorylation?" .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

- Detailed Protocols : Document synthesis methods, purity validation (e.g., NMR, HPLC), and batch-specific data .

- Controls : Include positive/negative controls (e.g., known agonists/antagonists) and biological replicates (n ≥ 3).

- Supplementary Materials : Provide raw data, instrument settings, and statistical code in accessible repositories .

- Reference Standards : Use established assays (e.g., SPR for binding affinity) to align with prior studies .

Q. How to conduct a systematic literature review on this compound?

- Inclusion/Exclusion Criteria : Define parameters (e.g., peer-reviewed studies from 2010–2025, in vivo models only).

- Databases : Use PubMed, Scopus, and specialized repositories like ChEMBL.

- Quality Assessment : Apply PRISMA guidelines to evaluate bias and reproducibility .

- Synthesis : Tabulate conflicting results (e.g., divergent IC50 values) and identify methodological differences (e.g., assay temperature, solvent used) .

Advanced Research Questions

Q. How to analyze contradictory data from studies on this compound's efficacy?

- Methodological Audit : Compare variables such as cell lines (e.g., HEK293 vs. HeLa), compound purity, or assay conditions (e.g., pH, cofactors) .

- Statistical Reanalysis : Apply meta-analysis tools (e.g., RevMan) to harmonize datasets. For instance, recalibrate dose-response curves using standardized baselines .

- Hypothesis Testing : Design follow-up experiments to isolate confounding factors (e.g., test metabolite interference via LC-MS) .

Q. What strategies address biases in experimental setups involving this compound?

- Blinding/Randomization : Use double-blinding in animal studies or automated plate readers to minimize observer bias .

- Negative Controls : Include vehicle-only groups and off-target inhibitors to validate specificity.

- Peer Review : Pre-register study designs on platforms like Open Science Framework to solicit feedback on potential biases .

Q. How to design a hypothesis-driven study exploring this compound's interactions with biological targets?

- Operationalize Variables : Define measurable outcomes (e.g., "50% reduction in TNF-α secretion" vs. "anti-inflammatory effect").

- Mechanistic Probes : Use CRISPR knockouts or siRNA silencing to validate target engagement .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map signaling cascades .

Q. What methodologies enable comparative analysis of this compound's pharmacokinetic properties across studies?

- Standardized Protocols : Adopt OECD guidelines for ADME assays (e.g., fixed incubation times, plasma protein binding assays).

- Cross-Study Harmonization : Normalize data using metrics like AUC (area under the curve) or clearance rates relative to body weight .

- In Silico Modeling**: Use tools like GastroPlus to simulate interspecies differences (e.g., human vs. rodent metabolism) .

Data Integrity and Transparency

Q. How to ensure data integrity in this compound research?

- Pre-Registration : Outline hypotheses, methods, and analysis plans before experimentation .

- Open Data : Share raw spectra, chromatograms, and statistical outputs via platforms like Zenodo .

- Audit Trails : Use electronic lab notebooks (e.g., LabArchives) to timestamp revisions and prevent data manipulation .

Q. What are best practices for presenting complex data in publications?

- Structured Tables : Summarize key findings (e.g., Table 1: "IC50 Values of this compound Across Cell Lines").

- Supplementary Files : Include high-resolution images of gels/blots and machine-readable data (e.g., .csv files) .

- Reproducibility Checklists : Adopt guidelines from Nature’s Reporting Summary to detail reagents, software, and statistical tests .

Handling Ambiguities and Gaps

Q. How to resolve ambiguities in this compound's reported bioactivity?

- Dose-Response Validation : Re-test compound activity using orthogonal assays (e.g., fluorescence polarization vs. ELISA).

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR, especially if discrepancies arise from synthesis protocols .

- Collaborative Studies : Partner with labs using identical batches to isolate batch-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.